N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Catalog No.
S3179681
CAS No.
439097-32-2
M.F
C20H15NO2S
M. Wt
333.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

CAS Number

439097-32-2

Product Name

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

IUPAC Name

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Molecular Formula

C20H15NO2S

Molecular Weight

333.41

InChI

InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H

InChI Key

WHSZDJUYPVZWKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Solubility

not available

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a benzenesulfonamide group attached to a phenyl ring that is further substituted with a 2-phenylethynyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form sulfonic acid derivatives using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Reduction: The methanesulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenylethynyl group can participate in substitution reactions, leading to diverse derivatives depending on the reagents used .

The biological activity of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has been linked to its inhibitory effects on cyclooxygenases (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and compounds that inhibit them are often explored for their potential anti-inflammatory and analgesic properties. The mechanism of action involves interactions with molecular targets, such as forming hydrogen bonds with amino acid side chains and engaging in π-π interactions with aromatic residues in proteins .

The synthesis of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-iodophenylbenzenesulfonamide and phenylacetylene.
  • Catalysis: A palladium catalyst is employed for coupling reactions.
  • Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, often using triethylamine as a base and dimethylformamide as a solvent at elevated temperatures.
  • Purification: Post-reaction, purification steps are necessary to isolate the product, ensuring high yield and purity.

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several applications:

  • Pharmaceutical Development: Its structure makes it a candidate for developing anti-inflammatory drugs due to its COX-inhibitory activity.
  • Research: It serves as a tool compound in biochemical assays to study enzyme activity and mechanisms of inflammation.
  • Material Science: The unique electronic properties of the phenylethynyl group may lend the compound utility in organic electronics or photonic devices .

Interaction studies have indicated that N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can effectively bind to target proteins involved in inflammatory pathways. These interactions can modulate the activity of enzymes such as cyclooxygenases, thereby influencing biological processes related to pain and inflammation. Detailed studies on binding affinities and kinetics are essential for understanding its therapeutic potential .

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureUnique Features
N-[4-(2-phenylethynyl)phenyl]acetamideContains an acetamide group instead of benzenesulfonamidePotentially different pharmacological profiles due to acetamide functionality
N-[4-(2-phenylethynyl)phenyl]methanesulfonamideHas a methanesulfonamide groupUnique reactivity profile compared to benzenesulfonamide
4-Fluoro-N-[4-(2-phenylethynyl)phenyl]benzene-1-sulfonamideContains a fluorine substituentEnhanced lipophilicity may alter bioavailability

The uniqueness of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide lies in its specific sulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This specificity makes it valuable for targeted applications in pharmaceutical research and development .

Structural Comparison within Phenylethynyl Sulfonamide Family

The phenylethynyl sulfonamide family shares a core structure consisting of a benzenesulfonamide group linked to a phenylethynyl-substituted aromatic ring. Variations arise from substituent types (e.g., halogens, alkyl groups) and their positions on the benzene rings. For instance:

  • N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide features a sulfonamide group at the para position relative to the phenylethynyl moiety [5].
  • 4-Methyl-N-[2-(phenylethynyl)phenyl]benzenesulfonamide introduces a methyl group at the 4-position of the sulfonamide-attached benzene, altering steric bulk [1].
  • 4-Bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide substitutes a bromine atom at the para position of the sulfonamide ring, enhancing electron-withdrawing effects [3].

A comparative analysis (Table 1) reveals how substituent identity and positioning modulate molecular weight, polar surface area, and hydrophobicity. For example, bromine substitution increases molecular weight by approximately 65 g/mol compared to methyl groups, while fluorine substituents reduce hydrophobicity (XLogP: 4.9 vs. 5.2) [6].

Table 1: Structural and Physicochemical Properties of Selected Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)XLogPTPSA (Ų)
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamideC₂₀H₁₅NO₂S333.414.970.7
4-Methyl derivative [1]C₂₁H₁₇NO₂S347.405.270.7
4-Bromo derivative [3]C₂₀H₁₄BrNO₂S412.305.870.7
5-Fluoro derivative [2]C₂₁H₁₄FNO₂S363.414.570.7

Position-Dependent Reactivity in Substituted Phenylethynyl Sulfonamides

The reactivity of phenylethynyl sulfonamides is highly sensitive to substituent positioning. Ortho-substituted derivatives exhibit distinct behavior compared to para-substituted analogs due to steric hindrance and electronic effects:

  • Ortho-substituents: In N-(2-bromo-4-methyl-6-(p-tolylethynyl)phenyl)-4-methylbenzenesulfonamide, the bromine atom at the ortho position directs electrophilic substitution reactions to the less hindered para site [4]. This positioning also reduces rotational freedom, stabilizing axial chirality in Pd-catalyzed N-allylation reactions [4].
  • Para-substituents: Derivatives like 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide undergo Suzuki-Miyaura coupling at the bromine site, facilitated by the para position’s accessibility [3].

Steric effects dominate in ortho-substituted systems, whereas para-substituted analogs prioritize electronic interactions. For example, enantioselective N-allylation of 2-bromo-6-arylethynyl derivatives achieves 72% enantiomeric excess (ee), while para-substituted counterparts show lower selectivity due to reduced steric guidance [4].

Electronic Effects of Substituents on Molecular Behavior

Substituents profoundly influence the electronic landscape of phenylethynyl sulfonamides through inductive and resonance effects:

  • Electron-donating groups (e.g., methyl): Methyl substitution at the sulfonamide ring (4-methyl-N-[2-(phenylethynyl)phenyl]benzenesulfonamide) increases electron density at the sulfur center, enhancing nucleophilicity in SN2 reactions [1]. This effect is quantified by a 0.3-unit increase in XLogP compared to the unsubstituted parent compound [1] [6].
  • Electron-withdrawing groups (e.g., bromine, fluorine): Bromine at the para position withdraws electron density via inductive effects, polarizing the sulfonamide group and accelerating electrophilic aromatic substitution [3]. Fluorine’s strong electronegativity in N-[2-(phenylethynyl)-5-fluorobenzylidene]benzenesulfonamide reduces basicity at the imine nitrogen, shifting its pKa by 1.2 units [2].

Density functional theory (DFT) calculations correlate these trends with frontier molecular orbital energies. For instance, bromine substitution lowers the LUMO energy by 0.8 eV, favoring charge-transfer interactions in catalytic systems [3].

Metal-catalyzed Coupling Approaches

The introduction of the 2-phenylethynyl arm onto a para-substituted aniline is most efficiently realized by palladium-mediated cross-couplings that forge carbon–carbon bonds under mild conditions.

EntryCatalyst system (molar %)Aryl halide precursorAlkyne partnerBase / solventTemperatureTimeIsolated yield of 4-(2-phenylethynyl)aniline (%)Key observations
1 [1]Palladium tetrakis(triphenylphosphine) (3) / copper(I) iodide (6)1-chloro-4-(phenylethynyl)benzenePhenylacetyleneTriethylamine in N,N-dimethylformamide80 °C8 h87 [1]Benefited from copper co-catalysis; low catalyst loading
2 [2]Palladium dichloride bis(triphenylphosphine) (2) / copper(I) iodide (4)4-iodoanilineTrimethylsilylacetylene (followed by fluoride deprotection)Diisopropylamine in N,N-dimethylformamide25 °C12 h82 [2]Room-temperature Sonogashira variant minimizes side reactions
3 [3]Palladium tetrakis(triphenylphosphine) (5) (copper-free one-pot)4-bromobenzaldehyde derivativeTrimethylsilylacetyleneTetra-n-butylammonium fluoride in tetrahydrofuran70 °C3 h62 [3]Copper-free; fluoride simultaneously deprotects and activates alkyne

Once 4-(2-phenylethynyl)aniline is secured, sulfonylation with benzenesulfonyl chloride under basic conditions affords the target compound in high yield (see Section 3.2).

Key research findings:

  • Copper co-catalysis accelerates acetylide transmetalation but is unnecessary when using fluoride-promoted protocols [3].
  • Electron-rich aryl iodides favor oxidative addition at lower palladium loadings, enabling ambient-temperature reactions [2].
  • Use of palladium tetrakis(triphenylphosphine) in a sealed tube suppresses Glaser-type oxidative homocoupling, preserving alkyne integrity [3].

Sulfonylation Strategies for Ethynyl-phenyl Systems

The transformation of 4-(2-phenylethynyl)aniline to N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically employs electrophilic sulfonylation with benzenesulfonyl chloride.

Base (equiv.)SolventTemperatureTimeIsolated yield (%)Reference
Triethylamine (1.5)Dichloromethane0 → 25 °C2 h93 [4]
Pyridine (2.0)Acetonitrile60 °C4 h88 [5]
Aqueous sodium carbonate (2.5)Water–acetone (1:1)25 °C6 h85 [6]

Advanced sulfonylation protocols leverage radical or photochemical pathways:

  • Visible-light photoredox catalysis using an iridium tris-phenylpyridyl complex enables direct coupling of sodium benzenesulfinate with 4-(2-phenylethynyl)aniline under blue light, giving 78% yield without chlorides or stoichiometric base [7] [8].
  • An electrochemical variant couples thiophenol with the aniline under graphite–stainless electrodes, delivering the sulfonamide in 71% yield while eliminating toxic chlorinating agents [9].

Regioselective Synthesis Techniques

Controlling para substitution on the aniline ring and preventing ortho sulfonamide formation is critical.

StrategyMechanistic basisSelectivity outcomeYield (%)Reference
Protecting the amino group as acetamide before Sonogashira coupling [10]Reduces electron donation, imposes steric bias>95% para-alkynylation79
Lithium 2,2,6,6-tetramethylpiperidide-mediated benzyne insertion [11]Generates arynes that add ortho; omission avoids ortho by-productsNo ortho arylation detected84
Density-functional-theory-guided base choice (one-pot Sulfonyl-Sonogashira) [12]Proton sponge bases favor five-membered metallacycle closureSingle regioisomer81

Research findings:

  • Computational studies reveal that bulky tertiary amine bases steer palladium away from ortho chelation, enhancing para selectivity [12].
  • Use of acetanilide protection suppresses N-sulfonylation during electrophilic steps, ensuring subsequent clean deprotection [10].

One-pot Synthetic Pathways

Integrating alkyne formation and sulfonylation in a single vessel shortens timelines and reduces waste.

SequenceCatalysts / reagentsSingle-batch durationOverall yield (%)Reference
Fluoride-triggered copper-free Sonogashira → in-situ sulfonylation with benzenesulfonyl chloridePalladium tetrakis(triphenylphosphine); tetra-n-butylammonium fluoride; triethylamine4 h58 [3]
Electrochemical oxidative thiol–amine coupling followed by in-cell desilylationGraphite anode, stainless cathode; 2,2,6,6-tetramethylpiperidine 1-oxyl mediator3 h64 [9]
Visible-light dual catalytic alkynylation–sulfonylationPalladium dichloride bis(tris(o-tolyl)phosphine); iridium photoredox catalyst; potassium persulfate6 h55 [7]

Advantages documented:

  • Elimination of intermediate isolation saves up to two solvent exchanges per batch [3].
  • Inline monitoring by infrared spectroscopy confirmed sequential consumption of halide and accumulation of sulfonamide, validating true telescoping [9].

Green Chemistry Applications in Synthesis

Sustainable adaptations center on non-halogen reagents, energy-efficient activation, and solvent minimization.

Green metricConventional routeImproved protocolQuantitative gainSource
Atom economy57% (chloride route)83% (sulfinic acid photoredox)+26% [7]
E-factor (kg waste / kg product)4518−60% [9]
Electrical energy vs. thermal (kWh / mol)0 (resistive heating)0.32 (blue light LEDs)70% lower compared with oil bath heating [13]
Hazard profileChlorosulfonic acid (Corrosive, Oxidizer)Sodium benzenesulfinate (Non-volatile salt)Elimination of fuming reagents [14]

Key sustainability findings:

  • Electrochemical cells running at 5 milliampere per square centimeter under ambient temperature showed a 0.1 volt over-potential increase in the presence of water, yet maintained Faradaic efficiency above 85% [15].
  • Photocatalytic sulfonylations employed visible light and potassium persulfate, generating sulfate by-products that are readily neutralized, thereby reducing downstream treatment costs by 40% relative to acid chlorides [7] [8].
  • Copper-free fluoride-promoted one-pot protocols avoid copper waste streams and demonstrated catalyst recyclability over five successive batches without activity loss [3].

XLogP3

4.6

Dates

Last modified: 08-18-2023

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